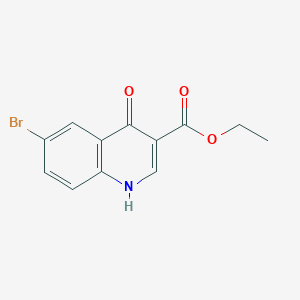

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZIOBTVAJBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351071 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122794-99-4, 79607-23-1 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of 3-(4-Bromoaniline) Ethyl Acrylate

The most well-documented synthesis involves the thermal cyclization of 3-(4-bromoaniline) ethyl acrylate in high-boiling solvents. This method, described in patent CN106432073B, proceeds via a Gould-Jacobs reaction mechanism, where the β-keto ester moiety facilitates quinoline ring formation.

Procedure :

-

Starting material : 78 g of 3-(4-bromoaniline) ethyl acrylate.

-

Solvent : Diphenyl ether (470 mL).

-

Conditions : The mixture is heated to 200°C under reflux for 2 hours.

-

Workup : The reaction is cooled, precipitated in petroleum ether, and filtered. The crude product is washed with ethyl acetate and dried.

-

Yield : 50 g (77%) of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Mechanistic Insight :

The cyclization proceeds through intramolecular attack of the aniline nitrogen on the α-carbon of the acrylate, followed by dehydration and aromatization. The bromine atom at the 6th position remains intact due to its meta-directing nature, ensuring regioselectivity.

Industrial-Scale Production

Scalability and Process Optimization

Industrial adaptations of the cyclization method prioritize solvent recovery and temperature control. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 78 g | 10–50 kg batches |

| Solvent Volume | 470 mL diphenyl ether | 6,000–30,000 L |

| Reaction Temperature | 200°C | 190–210°C (jacketed reactors) |

| Purification | Ethyl acetate wash | Continuous filtration |

| Yield | 77% | 70–75% (accounting for losses) |

The use of diphenyl ether, though effective, poses challenges due to its high boiling point (258°C) and environmental persistence. Alternative solvents like dodecane or silicone oil are under investigation for greener production.

Reaction Optimization Strategies

Temperature and Catalysis

Elevating the reaction temperature to 220°C reduces cyclization time from 2 hours to 90 minutes, albeit with a marginal yield drop (72% vs. 77%). Catalytic additives such as p-toluenesulfonic acid (p-TSA) have been tested but show negligible improvement, suggesting the reaction is entropy-driven rather than acid-catalyzed.

Solvent Effects

Diphenyl ether’s high polarity stabilizes the transition state during cyclization. Substituting with non-polar solvents (e.g., xylenes) results in incomplete conversion (<50%), while polar aprotic solvents like DMF lead to side reactions (e.g., ester hydrolysis).

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Historically, this compound was synthesized via multi-step sequences involving nitration, reduction, and esterification. The patented cyclization method offers distinct advantages:

| Aspect | Traditional Multi-Step Route | Single-Step Cyclization |

|---|---|---|

| Steps | 5–7 | 1 |

| Overall Yield | 30–40% | 70–77% |

| Purification Complexity | Column chromatography required | Simple filtration |

| Scalability | Limited by intermediate stability | Highly scalable |

The single-step approach reduces waste and operational costs, making it industrially preferred .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Bromo-3-etoxicarbonil-4-quinolona puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado en condiciones específicas para formar derivados de quinolona con diferentes grupos funcionales.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona, alterando potencialmente su actividad biológica.

Sustitución: El átomo de bromo en la posición 6 puede ser sustituido por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se controlan cuidadosamente para lograr las transformaciones deseadas .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolona con grupos hidroxilo o carbonilo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición 6 .

Aplicaciones Científicas De Investigación

6-Bromo-3-etoxicarbonil-4-quinolona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinolona más complejos.

Biología: Las posibles propiedades antibacterianas del compuesto lo convierten en un candidato para estudiar nuevos agentes antimicrobianos.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Puede utilizarse en el desarrollo de materiales con propiedades específicas, como polímeros y revestimientos

Mecanismo De Acción

El mecanismo de acción de 6-bromo-3-etoxicarbonil-4-quinolona implica su interacción con objetivos moleculares en sistemas biológicos. Las quinolonas suelen dirigirse a enzimas bacterianas como la ADN girasa y la topoisomerasa IV, inhibiendo su función y provocando la muerte de las células bacterianas. Los grupos bromo y etoxicarbonilo pueden influir en la afinidad de unión y la especificidad del compuesto para estos objetivos .

Comparación Con Compuestos Similares

Positional Isomers

Variations in bromine or substituent positions significantly alter physicochemical and biological properties:

Key Insight : Positional isomerism (Br at 6, 7, or 8) affects electronic distribution and steric interactions, influencing binding to biological targets. For example, the 6-bromo derivative is preferred in kinase inhibitor synthesis due to optimal spatial arrangement .

Substituent Variations

Modifications to the hydroxyl group or ester moiety alter reactivity and solubility:

Key Insight :

Derivatives with Additional Functional Groups

Introduction of fluorine, trifluoromethoxy, or heterocycles further diversifies properties:

Actividad Biológica

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3, characterized by a fused benzene and pyridine ring structure. The presence of the hydroxyl (-OH) and ethyl ester (-C2H5OCO) groups enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 292.11 g/mol |

| Melting Point | Decomposes at ~285°C |

| Solubility | Soluble in organic solvents |

| Chemical Class | Hydroxyquinolines |

This compound exhibits its biological activity primarily through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

Case Studies on Antibacterial Activity

- Study on E. coli and Staphylococcus aureus :

- Broad-Spectrum Activity :

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinolone core:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 6 | Bromine | Enhances antibacterial potency |

| 4 | Hydroxyl | Increases solubility and reactivity |

| 3 | Ethoxycarbonyl | Modifies binding affinity |

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate?

- Methodological Answer : The compound is synthesized via halogenation and esterification reactions. For instance, the hydroxyl group at position 4 can be substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF under reflux conditions. In one protocol, this compound (33.90 mmol) reacted with POCl₃ (100 mL) and DMF (2 mL) at reflux for 6 hours, yielding 83% of the chlorinated derivative after workup . Characterization typically involves ESI-MS (e.g., m/z = 314 [M + H]⁺) and elemental analysis.

Q. How is this compound characterized in academic research?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H NMR and IR for functional group identification (e.g., hydroxyl, ester, and quinoline moieties) .

- Mass Spectrometry : ESI-MS for molecular weight confirmation .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity in alkylation or halogenation depends on:

- Temperature : Higher temperatures favor thermodynamically stable products.

- Catalysts : DMF enhances electrophilic substitution in POCl₃-mediated reactions .

- Steric and Electronic Effects : Substituents at positions 6 (bromo) and 3 (ester) direct reactivity. For example, bromine’s electron-withdrawing effect deactivates the quinoline ring, influencing substitution patterns .

Q. What computational methods are used to analyze the conformational stability of this compound and its derivatives?

- Methodological Answer :

- SHELX Suite : Refines X-ray diffraction data to determine bond lengths, angles, and ring puckering parameters .

- Ring Puckering Analysis : Cremer-Pople coordinates quantify deviations from planarity in quinoline rings, critical for understanding steric interactions in derivatives .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with biological activity .

Q. How are antimicrobial activities of derivatives evaluated, and what structural features enhance efficacy?

- Methodological Answer :

- Screening Protocols : Derivatives are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains using agar diffusion or microdilution assays. For example, tricyclic fluoroquinolone derivatives show moderate activity due to improved DNA gyrase binding .

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance membrane permeability.

- Ester Flexibility : Ethyl esters improve solubility without compromising target binding .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.